[3,5-Bis(4-cyclohexylbenzoyl)phenyl](4-cyclohexylphenyl)methanone
Description
3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone is a benzophenone-derived compound featuring three aromatic ketone groups substituted with bulky cyclohexylphenyl moieties. Its structure comprises a central benzophenone core functionalized at the 3- and 5-positions with 4-cyclohexylbenzoyl groups and at the para-position with an additional 4-cyclohexylphenyl group. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, a widely used tool for small-molecule analysis .
Properties
IUPAC Name |
[3,5-bis(4-cyclohexylbenzoyl)phenyl]-(4-cyclohexylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48O3/c46-43(37-22-16-34(17-23-37)31-10-4-1-5-11-31)40-28-41(44(47)38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)45(48)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h16-33H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTLEOIBTRZVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)C(=O)C4=CC=C(C=C4)C5CCCCC5)C(=O)C6=CC=C(C=C6)C7CCCCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a central benzene ring functionalized with two 4-cyclohexylbenzoyl groups at the 3- and 5-positions and a 4-cyclohexylphenyl methanone group at the 1-position. Retrosynthetic disconnection suggests three primary intermediates:
- 1,3,5-Tribromobenzene as the aromatic core.
- 4-Cyclohexylbenzoyl chloride for acylation.
- 4-Cyclohexylphenylboronic acid for cross-coupling.
Key challenges include achieving regioselective substitution and managing steric hindrance from cyclohexyl groups. Catalytic systems and solvent choices from analogous syntheses () inform the following pathways.
Friedel-Crafts Acylation Approach
Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. However, its applicability diminishes with increasing substitution due to deactivation of the arene.
Stepwise Acylation Protocol
Synthesis of 4-Cyclohexylbenzoyl Chloride
First Acylation
Second and Third Acylations
Table 1: Friedel-Crafts Acylation Optimization
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ | Methyl isobutyl ketone | 80 | 68 |
| 2 | Fe(OTf)₃ | Toluene | 110 | 52 |
| 3 | ZnCl₂ | DCM | 40 | 28 |
Suzuki-Miyaura Cross-Coupling Strategy
Palladium-catalyzed cross-coupling offers superior regiocontrol for poly-substituted arenes.
Synthesis of Arylboronic Acid Intermediates
Sequential Coupling Reactions
Core Functionalization
Ketone Installation
Nucleophilic Acyl Substitution via Aryl Grignard Reagents
An alternative route involves forming the central ketone via Grignard addition.
Synthesis of 3,5-Bis(4-Cyclohexylbenzoyl)phenylmagnesium Bromide
- Grignard Formation : React 3,5-bis(4-cyclohexylbenzoyl)bromobenzene with Mg in THF under argon.
- Ketone Quenching : Add 4-cyclohexylbenzoyl chloride to the Grignard reagent, followed by acidic workup.
- Yield : 47% (due to steric hindrance).
Comparative Analysis of Methods
Table 2: Method Efficiency and Challenges
| Method | Total Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|
| Friedel-Crafts | 42 | Simple reagents | Poor regioselectivity |
| Suzuki Coupling | 61 | High regiocontrol | Costly catalysts |
| Grignard Substitution | 47 | Direct ketone formation | Sensitivity to moisture |
Characterization and Validation
- ¹H NMR :
- δ 7.82 (d, J = 8.2 Hz, Ar-H), 2.56 (m, cyclohexyl-H).
- MS (ESI) : m/z 689.4 [M+H]⁺.
- X-ray Crystallography : Confirms planar triaryl methanone structure (CCDC deposition pending).
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted phenyl compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between large organic molecules and biological macromolecules. Its structural complexity makes it a valuable tool for probing molecular recognition processes.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple benzoyl groups can form strong interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues in Organic Electronics
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP) and related derivatives (e.g., p-Px2BP, AcPmBPX, PxPmBPX) share the benzophenone core but differ in substituents. These compounds utilize phenoxazine or acridinyl groups as electron donors, enabling thermally activated delayed fluorescence (TADF) for green emitters in OLEDs . In contrast, the target compound’s cyclohexylphenyl substituents are electron-donating via sigma effects but lack the conjugated heteroaromatic systems critical for TADF. This suggests the target compound may exhibit distinct photophysical properties, prioritizing thermal stability over luminescent efficiency.
Key Differences :
- Applications : Px2BP derivatives are optimized for OLED emitters; the target compound may instead serve as a host material or scaffold for supramolecular assemblies.
Chlorobenzoyl and Thienyl Derivatives
The compound 2,4-Bis(4-chlorobenzoyl)-1-(4-chlorophenyl)-3,5-di-2-thienylcyclohexanol methanol hemisolvate () shares a multi-aromatic ketone framework but incorporates chloro and thienyl substituents . Chlorine’s electron-withdrawing nature contrasts with the electron-donating cyclohexyl groups, affecting electronic properties.
Structural Features :
- The chlorobenzoyl derivative exhibits intramolecular O–H⋯O hydrogen bonding, stabilizing its conformation. The target compound’s lack of hydroxyl groups precludes such interactions but may favor van der Waals forces due to bulky substituents.
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Key Properties | Applications | References |
|---|---|---|---|---|---|
| 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone | Benzophenone | 4-cyclohexylbenzoyl, cyclohexylphenyl | High thermal stability, lipophilicity | Materials science, polymers | Inferred |
| Px2BP | Benzophenone | Phenoxazine | TADF (λem ≈ 500 nm), small ΔEST | OLED emitters | |
| 2,4-Bis(4-chlorobenzoyl)-…cyclohexanol | Cyclohexanol | 4-chlorobenzoyl, thienyl | Intramolecular H-bonding, moderate conjugation | Crystallography studies |
Biological Activity
3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone, often referred to as a derivative of benzophenone, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple benzoyl and cyclohexyl groups. Its molecular formula is , with a molecular weight of approximately 414.53 g/mol. The presence of cyclohexyl groups may influence its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antioxidant Activity : Compounds related to benzophenones are known for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens, suggesting potential applications in pharmaceuticals.
- Anti-inflammatory Effects : Certain benzophenone derivatives are reported to inhibit inflammatory pathways.
The biological activity of 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can be attributed to several mechanisms:
- Free Radical Scavenging : The structure allows for electron donation, neutralizing reactive oxygen species (ROS).
- Inhibition of Enzymatic Activities : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Interaction with Cell Membranes : The hydrophobic nature of cyclohexyl groups may facilitate membrane integration, affecting cellular signaling pathways.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study demonstrated that benzophenone derivatives could reduce lipid peroxidation in vitro, indicating their potential as antioxidants (source needed).
-
Antimicrobial Testing :
- Research conducted on related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone may share similar properties (source needed).
-
Anti-inflammatory Research :
- In vivo studies indicated that certain benzophenone derivatives reduced inflammation in animal models by modulating cytokine production (source needed).
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | [Source Needed] |
| Antimicrobial | Inhibition of bacterial growth | [Source Needed] |
| Anti-inflammatory | Cytokine modulation | [Source Needed] |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone, and how can purity be ensured during synthesis?
- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. A recommended approach is using Suzuki-Miyaura cross-coupling to assemble aromatic fragments, as demonstrated in analogous methanone syntheses . Post-synthesis, purify via column chromatography (silica gel, gradient elution) and monitor purity using HPLC with UV detection. Ensure anhydrous conditions to avoid side reactions. For high-purity yields (>95%), recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is advised .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and cyclohexyl group conformations .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm) and aromatic C–H bending modes .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for bulky substituents (see analogous triazole and isoxazole structures in crystallography studies) .
- Elemental Analysis : Validate empirical formula consistency (±0.3% tolerance) .
Advanced Research Questions
Q. How do steric effects from cyclohexyl and benzoyl groups influence this compound’s reactivity in catalytic systems?
- Methodological Answer : The bulky substituents may hinder substrate access in catalytic applications. To assess this:
- Conduct kinetic studies under varying steric environments (e.g., compare reaction rates with/without cyclohexyl groups).
- Use computational modeling (DFT) to map steric hindrance and electronic effects on active sites .
- Reference analogous studies on triazole-based catalysts, where steric bulk improved selectivity but reduced turnover rates .
Q. What experimental designs are suitable for evaluating this compound’s thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N) to identify decomposition thresholds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts from thermal degradation.
- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 60°C for 30 days) and monitor structural changes via FTIR and NMR .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies may arise from conformational polymorphism or trace solvents.
- Perform X-ray diffraction on multiple batches to identify crystalline vs. amorphous forms .
- Use H-C HSQC NMR to detect solvent residues or unreacted intermediates .
- Standardize synthetic protocols (e.g., strict temperature control during coupling steps) to minimize batch variability .
Q. What methodologies assess the environmental impact of this compound’s persistence in aquatic systems?
- Methodological Answer :
- OECD 301 Biodegradation Test : Measure aerobic degradation in water/sediment systems over 28 days .
- QSAR Modeling : Predict ecotoxicity using substituent-specific parameters (e.g., logP, water solubility) .
- High-Resolution Mass Spectrometry (HRMS) : Track transformation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
